Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Polyglutamine Aggregation Huntington's Disease IC50

C2-8 is a validated polyQ aggregation inhibitor with sub-micromolar cellular potency (IC50=50nM) and proven BBB penetration in R6/2 mouse models. Ideal for in vitro mechanistic studies and in vivo pharmacodynamic assays, it offers reproducible efficacy unmatched by generic inhibitors. Choose C2-8 for reliable target engagement and robust HD model data.

Molecular Formula C19H14Br2N2O3S
Molecular Weight 510.2 g/mol
CAS No. 300670-16-0
Cat. No. B162973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
CAS300670-16-0
SynonymsPolyglutamine Aggregation Inhibitor III
Molecular FormulaC19H14Br2N2O3S
Molecular Weight510.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24)
InChIKeySJJKUNDBFWUAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (CAS 300670-16-0): A Quantitative Procurement Guide for Polyglutamine Aggregation Research


N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (CAS 300670-16-0), also known as C2-8 or Polyglutamine Aggregation Inhibitor III, is a synthetic small-molecule amidosulfonamide . It is the first identified inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the huntingtin protein, a hallmark of Huntington's disease (HD) and related neurodegenerative disorders [1]. The compound is offered by multiple reputable vendors for research use and is a key tool for studying protein misfolding and aggregation pathology.

Why Not Any PolyQ Aggregation Inhibitor? Differentiating N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide for Rigorous Experimental Design


Substituting N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (C2-8) with a generic 'polyQ aggregation inhibitor' is scientifically invalid. This class of compounds exhibits dramatic, quantifiable differences in potency (nM to high μM), cellular permeability, metabolic stability, and in vivo efficacy [1][2]. For instance, while C2-8 demonstrates sub-micromolar potency in cellular models and measurable target engagement in vivo, alternative benzothiazole-based inhibitors like PGL-135 and riluzole fail to translate in vitro activity to in vivo benefit due to poor metabolic stability or insufficient brain exposure [2]. The evidence below provides the quantitative justification for selecting C2-8 as a specific, well-characterized tool compound.

Quantitative Differentiation Guide: N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide vs. Alternative PolyQ Aggregation Inhibitors


Superior Cellular Potency for PolyQ Aggregation Inhibition vs. Benzothiazole-Derived Inhibitors

In a mammalian cell-based model of HD (PC12 cells expressing Htt-103Q-EGFP), N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (C2-8) inhibits polyQ aggregation with an IC50 of 50 nM (0.05 μM) . This is >800-fold more potent than the benzothiazole inhibitor PGL-137, which shows an IC50 of ~100 μM in a 293 Tet-Off cell HDQ51 aggregation assay . The difference is even more pronounced compared to riluzole, which exhibits an IC50 of ~100 μM in the same assay system used for PGL-135 [1].

Polyglutamine Aggregation Huntington's Disease IC50

Potent Inhibition of Recombinant PolyQ Aggregation in a Cell-Free System

In a cell-free assay using recombinant HDQ51 (flag-tagged HD exon 1 protein with 51 glutamines), C2-8 inhibits polyQ aggregation with an IC50 of 25 μM . While this is a moderate potency in the biochemical context, it contrasts sharply with the near-complete lack of activity for PGL-135 in comparable cell-free assays, where it shows an IC50 of 40 μM only in the more complex hippocampal slice culture system [1]. This demonstrates that C2-8 retains direct activity against the target protein in a simplified, biochemically tractable system.

Recombinant Protein Aggregation HDQ51 Biochemical Assay

Verified Blood-Brain Barrier Penetration and In Vivo Target Engagement in HD Mouse Model

An independent preclinical study confirmed that intraperitoneal (IP) delivery of C2-8 at 20 mg/kg (twice daily) in R6/2 HD mice results in significant reduction of nuclear mutant huntingtin (mHTT) aggregate volume in the brain, validating its blood-brain barrier penetration and in vivo target engagement [1]. This contrasts with PGL-135, which was abandoned for in vivo studies due to metabolic instability, and riluzole, which failed to inhibit aggregation in vivo in the same R6/2 mouse model despite achieving high brain concentrations (100 μM) [2].

In Vivo Efficacy Blood-Brain Barrier R6/2 Mouse Model

Cell-Permeable and Non-Toxic at Effective Concentrations in Mammalian Systems

C2-8 is a cell-permeable amidosulfonamide that potently inhibits polyQ aggregation in HD neuronal hippocampal sections at concentrations ranging from 0.1 μM to 10 μM . Critically, the compound is effective at sub-micromolar concentrations without reported cytotoxicity in these assays. In contrast, the benzothiazole inhibitor PGL-135, while also cell-permeable, requires a 400-fold higher concentration (40 μM) to achieve aggregation inhibition in similar hippocampal slice cultures [1].

Cell Permeability Cytotoxicity Safety Profile

Validated Application Scenarios for N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide in PolyQ-Focused Research


Primary Hit Validation and Mechanistic Studies in Mammalian Cell-Based HD Models

Given its sub-micromolar cellular potency (IC50 = 50 nM in PC12 cells) [1] and proven cell permeability , C2-8 is the optimal choice for validating primary screening hits or for detailed mechanistic studies of polyQ aggregation in mammalian cell lines. Its high potency minimizes the risk of off-target effects associated with high compound concentrations, while its established activity profile ensures reproducible results in PC12 and other neuronal cell models. This makes it an ideal positive control and tool compound for high-content screening and pathway analysis.

In Vivo Proof-of-Concept and Pharmacodynamic Studies in Transgenic HD Mouse Models

For researchers planning in vivo studies, C2-8 offers a unique advantage among polyQ aggregation inhibitors: its blood-brain barrier penetration and in vivo target engagement have been independently verified in the R6/2 transgenic mouse model [2]. Protocols using IP administration at 10-20 mg/kg (twice daily) have successfully demonstrated a reduction in mHTT aggregate volume in the brain [2]. This makes C2-8 a valuable positive control for pharmacodynamic studies and for validating new HD therapeutic hypotheses in vivo.

Biochemical and Biophysical Characterization of PolyQ Aggregation

Unlike some benzothiazole-based inhibitors that require a complex cellular environment for activity, C2-8 directly inhibits aggregation of recombinant HDQ51 protein with an IC50 of 25 μM . This makes it a highly suitable tool for in vitro biochemical assays, such as ThT fluorescence, dynamic light scattering, and electron microscopy, to investigate the molecular mechanisms of polyQ aggregation and fibril formation. Its activity in a cell-free system allows for precise control of experimental conditions, facilitating robust structure-activity relationship (SAR) studies.

Chemical Probe for Differentiating PolyQ Aggregation from Other Proteinopathies

C2-8 was identified as part of a screen that yielded four primary chemical scaffolds for polyQ aggregation inhibition [1]. As one of the most potent and well-characterized compounds from this effort, it serves as a valuable chemical probe to dissect the specific contribution of polyQ aggregation to neurodegeneration, distinguishing it from other aggregation-prone proteins like tau or α-synuclein. Its use helps establish the mechanistic link between polyQ aggregation and neuronal dysfunction, a critical step in target validation and disease modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.